![molecular formula C11H11ClN2O B13012950 4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction can be promoted by Lewis bases such as PCy3 or Brønsted bases like K2CO3, which help control the stereochemistry of the product .
Industrial Production Methods: While specific industrial production methods for 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve optimizing the cycloaddition reactions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxindole derivatives.
Reduction: This can produce reduced forms of the spirocyclic compound.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
The compound class of spiro-3-indolin-2-ones has applications as antiproliferative agents, inhibitors, and potential treatments for diseases and disorders .
Scientific Research Applications
Spiro[indoline-3,3'-pyrrolidin]-2-one derivatives have demonstrated potential in several scientific research applications:
- Antiproliferation Properties : Many synthesized analogs exhibit promising antiproliferation properties against various human cancer cell lines, including MCF7, HCT116, A431, and PaCa2, with a good selectivity index towards normal cells (RPE1) . Some agents show potent inhibitory properties against tested cell lines, with higher efficacies than standard references like sunitinib and 5-fluorouracil. Compound 6m has been identified as the most potent .
- Anti-SARS-CoV-2 Properties : Some synthesized spiro-3-indolin-2-ones have shown efficacy against SARS-CoV-2, with potency exceeding standard references. Compound 6f is the most promising, displaying about 3.3 and 4.8 times more potency than chloroquine and hydroxychloroquine, respectively .
- Inhibitory Properties : Some synthesized spiro-3-indolin-2-ones have promising inhibitory properties against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compound 6g is the most potent, exhibiting the highest inhibitory properties against both AChE and BChE .
SARs (Structure-Activity Relationships)
SARs deduced from anti-PaCa-2 properties indicate that chloro-substituted indolyl-containing heterocycles show higher anti-PaCa-2 efficacies than unsubstituted analogs, with some exceptions . Chlorophenyl-containing compounds have more enhanced anti-PaCa-2 properties than fluorophenyl-containing analogs . The chloroindolyl-containing heterocycles have a higher safety index than the unsubstituted indolyl-containing analogs, with a few exceptions .
Case Studies
- Cancer Cell Lines : Certain spiro-3-indolin-2-ones exhibit anti-PaCa-2 properties with higher efficacy than sunitinib. Compounds 6j and 6k are the most promising agents against PaCa-2 .
- Vero Cell Viral Infection Model : Many synthesized agents show efficacy against SARS-CoV-2 with higher potency than standard references. Compound 6f is the most promising of all the synthesized spiro-3-indolin-2-ones, with about 3.3 and 4.8 times more potency than the standard references, chloroquine and hydroxychloroquine .
Mechanism of Action
The mechanism of action of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with biological targets, such as enzymes or receptors. The spirocyclic structure can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the chlorine substituent but shares the core structure.
Spiropyrans: These compounds also feature a spirocyclic framework but differ in their specific ring systems and substituents.
Uniqueness: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chlorine substituent, which can influence its reactivity and biological activity. This makes it distinct from other spirocyclic compounds and potentially more versatile in various applications .
Biological Activity
4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both indoline and pyrrolidine moieties, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₁ClN₂O, with a molecular weight of approximately 236.69 g/mol. The compound's spirocyclic structure enhances its lipophilicity and allows for specific interactions with biological targets.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The spiro structure enables the compound to fit into binding sites with high specificity, modulating the activity of target molecules. This interaction can lead to various biological effects depending on the nature of the target and the pathways involved .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.0 | Cell cycle arrest |
A549 (Lung) | 10.0 | Reactive oxygen species generation |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against SARS-CoV-2. Studies indicated that the compound inhibits viral replication by interfering with viral entry into host cells .
Table 2: Antiviral Efficacy Against SARS-CoV-2
Assay Type | Result | Reference |
---|---|---|
Viral Load Reduction | 85% reduction at 25 µM | |
Cytotoxicity | No significant toxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the chlorinated position can significantly affect biological activity. For example, substituents at different positions on the indoline ring have been evaluated for their ability to enhance receptor binding affinity and selectivity towards specific biological targets .
Table 3: SAR Findings
Substituent Position | Substituent Type | Observed Activity |
---|---|---|
4-position | Chlorine | Increased cytotoxicity |
5-position | Methyl | Enhanced receptor binding |
6-position | Hydroxyl | Reduced activity |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The results showed significant cell death at concentrations above 10 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis .
- Evaluation of Antiviral Properties : Another investigation focused on the compound's efficacy against SARS-CoV-2 in vitro. The study revealed that treatment with this compound resulted in a substantial decrease in viral titers compared to untreated controls .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11ClN2O/c12-7-2-1-3-8-9(7)11(10(15)14-8)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
CIZLXRXGIRYPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC=C3Cl)NC2=O |
Origin of Product |
United States |
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